molecular formula C25H21FN2O6S B15024488 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024488
M. Wt: 496.5 g/mol
InChI Key: NYIJGSBDXVQKNB-UHFFFAOYSA-N
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Description

2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of heterocyclic structures, including thiazole, chromeno, and pyrrole rings

Properties

Molecular Formula

C25H21FN2O6S

Molecular Weight

496.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21FN2O6S/c1-11-12(2)35-25(27-11)28-20(13-8-17(31-3)22(33-5)18(9-13)32-4)19-21(29)15-10-14(26)6-7-16(15)34-23(19)24(28)30/h6-10,20H,1-5H3

InChI Key

NYIJGSBDXVQKNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C(=C5)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include thiourea, brominated intermediates, and various catalysts to facilitate the formation of the desired heterocyclic structures .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings. Reagents such as halogens, alkylating agents, and nucleophiles like amines are often used.

    Cyclization: Intramolecular cyclization reactions can be employed to form the chromeno and pyrrole rings.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and chromeno-pyrrole compounds. Compared to these, 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Similar compounds include:

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